2-(4-Methoxybenzylidene)succinic acid

Description

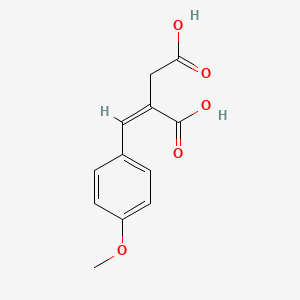

2-(4-Methoxybenzylidene)succinic acid, with the chemical formula C12H12O5, is a dicarboxylic acid characterized by a succinic acid backbone substituted with a 4-methoxybenzylidene group. This particular arrangement of functional groups makes it a member of the arylidene succinic acid family, which has garnered interest for its utility as a building block in the synthesis of more complex molecules.

The primary route for synthesizing this and similar compounds is the Stobbe condensation. This reaction involves the condensation of an aldehyde or ketone with a succinate (B1194679) ester in the presence of a strong base. For this compound, the likely precursors are anisaldehyde (4-methoxybenzaldehyde) and diethyl succinate. The Stobbe condensation is a reliable method for forming the crucial carbon-carbon bond that defines the benzylidenesuccinic acid structure.

| Property | Value |

| CAS Number | 15889-58-4 |

| Molecular Formula | C12H12O5 |

| Molecular Weight | 236.22 g/mol |

Research into substituted benzylidenesuccinic acids is driven by their potential as precursors to a variety of organic structures, including lignans (B1203133) and pharmacologically relevant molecules. researchgate.net The substituents on the benzylidene ring can significantly influence the chemical properties and reactivity of the molecule. The methoxy (B1213986) group (-OCH3) at the para-position (the 4-position) of the benzene (B151609) ring in this compound is an electron-donating group, which can affect the electronic environment of the entire molecule.

Studies on various 2-(substituted benzylidene)succinic acids have explored their potential biological activities. In silico studies, which use computational methods to predict properties, have suggested that compounds within this class may act as nuclear receptor ligands, enzyme inhibitors, and modulators of G-protein coupled receptors (GPCRs) and ion channels. researchgate.net These predictions indicate the potential for these molecules to be investigated for various therapeutic applications. For instance, one study highlighted that heating p-methoxybenzylidenesuccinic acid can lead to the formation of p-methoxybenzylmaleic acid, a step in the synthesis of O-methylpiscidic acid.

The succinic acid portion of this compound is of great significance. Succinic acid, a simple four-carbon dicarboxylic acid, is a key intermediate in the citric acid cycle (also known as the Krebs cycle), a fundamental metabolic pathway in most living organisms for energy production. In its anionic form, succinate, it plays a vital role in cellular respiration.

In the realm of organic synthesis, succinic acid and its derivatives are versatile building blocks. They are used in the production of polymers, resins, and solvents. The dicarboxylic nature of succinic acid allows it to be a monomer in the formation of polyesters, such as polybutylene succinate (PBS), which is a biodegradable polymer with applications in packaging and other areas. The presence of the succinic acid moiety in this compound provides two carboxylic acid functional groups that can be further modified, allowing for the creation of a wide array of other compounds.

The research involving arylidene succinic acid frameworks, including this compound, is multifaceted. A primary area of investigation is their use as synthetic intermediates. The double bond in the benzylidene group and the two carboxylic acid groups offer multiple sites for chemical reactions, enabling the construction of complex molecular architectures.

Another significant research trajectory is the exploration of the biological activities of these compounds. As previously mentioned, computational studies have pointed towards potential interactions with various biological targets. researchgate.net Experimental research aims to validate these predictions and to discover new biological effects. The structural similarity of these compounds to naturally occurring molecules, such as certain lignans, further motivates this line of inquiry.

Furthermore, the incorporation of arylidene succinic acid units into larger structures, such as metal-organic frameworks (MOFs), is an emerging area of research. MOFs are crystalline materials with a porous structure that have potential applications in gas storage, separation, and catalysis. The dicarboxylic acid nature of the succinic acid moiety makes these compounds suitable as organic linkers in the construction of MOFs.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylidene]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRZZPNSLQASGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249500 | |

| Record name | 2-[(4-Methoxyphenyl)methylene]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889-10-1 | |

| Record name | 2-[(4-Methoxyphenyl)methylene]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Methoxyphenyl)methylene]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Methoxybenzylidene Succinic Acid

Conventional Synthetic Routes to 2-(4-Methoxybenzylidene)succinic Acid

Conventional methods for synthesizing this compound predominantly rely on well-established condensation reactions that are effective in creating the core benzylidenesuccinic acid structure.

The cornerstone of conventional synthesis for alkylidene succinic acids is the Stobbe condensation. wikipedia.orgorganicreactions.org This reaction involves the condensation of an aldehyde or ketone with a dialkyl succinate (B1194679), such as diethyl succinate, in the presence of a strong base. unacademy.comjuniperpublishers.com Unlike other carbonyl condensation reactions that might favor self-condensation or other pathways, the Stobbe condensation provides a reliable route to forming the desired carbon-carbon bond and yielding an alkylidene succinic acid or its corresponding monoester. organicreactions.orgchemistry-chemists.com The reaction is typically carried out using a stoichiometric amount of a strong base, such as sodium ethoxide or potassium tert-butoxide. unacademy.comresearchgate.net The primary product is the salt of the half-ester, which can then be acidified and, if necessary, saponified to yield the dicarboxylic acid. organicreactions.orgchemistry-chemists.com

The synthesis of this compound via the Stobbe condensation involves a specific and well-understood reaction mechanism centered on a lactone intermediate. wikipedia.org

The key mechanistic steps are as follows:

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an α-proton from the diethyl succinate molecule. This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction. youtube.com

Nucleophilic Attack: The succinate enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde (B44291) (anisaldehyde). This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

Lactonization: The newly formed alkoxide undergoes an intramolecular nucleophilic attack on one of the ester carbonyl groups. This results in the displacement of an ethoxide leaving group and the formation of a five-membered ring, a γ-lactone intermediate. wikipedia.orgunacademy.com The formation of this stable lactone intermediate is a driving force for the reaction and distinguishes the Stobbe condensation from other base-catalyzed condensations. juniperpublishers.com

Ring Opening: The base then catalyzes the elimination and ring-opening of the lactone. This step proceeds via an E2 mechanism, where a proton on the carbon adjacent to the aryl group is abstracted, leading to the formation of the characteristic double bond and cleavage of the lactone ring to yield the salt of the half-ester. youtube.com

Acidification: The final product, this compound, is obtained after acidification of the reaction mixture, which protonates the carboxylate. If the monoester is the product, a subsequent hydrolysis step can be performed to yield the dicarboxylic acid.

Advanced and Green Synthesis Approaches

Ultrasonic-assisted organic synthesis has emerged as a powerful tool in green chemistry. nih.gov The application of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in various condensation reactions. nih.govsemanticscholar.org This enhancement is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots of intense temperature and pressure. univ.kiev.ua For the synthesis of related benzylidene derivatives, ultrasound has been shown to offer distinct advantages over conventional heating methods. acs.org

| Parameter | Conventional Method (Reflux) | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | Several hours | Minutes to < 1 hour |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | Higher | Lower |

| Reaction Conditions | High temperatures | Often at room temperature |

These benefits, such as shorter reaction times and higher yields under milder conditions, make ultrasound a highly attractive alternative for the synthesis of this compound. nih.govuniv.kiev.ua

Another key aspect of green synthesis is the replacement of hazardous organic solvents and strong, corrosive bases with more environmentally benign alternatives. The use of water or ethanol (B145695) as a reaction solvent and a milder base like potassium carbonate (K2CO3) represents a significant step in this direction. scispace.com Potassium carbonate is an inexpensive, non-toxic, and easy-to-handle base that can effectively catalyze condensation reactions. researchgate.net Performing these reactions in aqueous or ethanolic systems reduces the environmental impact associated with volatile organic compounds (VOCs). scispace.com Such systems have been successfully applied to various condensation reactions, demonstrating that high yields can be achieved without the need for harsh, anhydrous conditions and strong alkoxide bases. researchgate.net

Derivatization Strategies from this compound

This compound possesses multiple functional groups—two carboxylic acids and a carbon-carbon double bond—that serve as handles for further chemical modification. These derivatization reactions are crucial for creating a diverse range of compounds for various applications.

Reactions of the Carboxylic Acid Groups: The two carboxylic acid moieties can be readily converted into other functional groups.

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) can produce the corresponding mono- or di-esters.

Amide Formation: Conversion to an acyl chloride followed by reaction with an amine can yield amides.

Anhydride (B1165640) Formation: Intramolecular dehydration, typically by heating with a reagent like acetic anhydride, can form the corresponding cyclic succinic anhydride derivative.

Analytical Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the polar carboxylic acid groups are often derivatized to increase volatility. researchgate.net A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the -COOH groups into -COOSi(CH3)3 groups. longdom.org

Reactions of the Alkene Group:

Reduction: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst) to yield the saturated compound, 2-(4-methoxybenzyl)succinic acid. This transformation removes the geometric constraints of the double bond and introduces stereocenters.

Reactions Involving Multiple Functional Groups:

Reduction of all functionalities: The use of powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce both the carboxylic acid groups and the double bond to yield the corresponding diol.

Cyclization Reactions: The interplay between the double bond and the carboxylic acid groups can be exploited to synthesize various heterocyclic structures, such as lactones, under specific reaction conditions.

Hydrogenation Reactions Leading to Saturated Analogues

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation, which results in the formation of its saturated analogue, 2-(4-methoxybenzyl)succinic acid. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.

The hydrogenation of the parent compound, maleic acid, to succinic acid has been demonstrated using a palladium on carbon catalyst. rsc.org This suggests a similar pathway for the hydrogenation of this compound. The reaction proceeds by the addition of hydrogen atoms across the double bond, leading to a saturated succinic acid derivative. The efficiency of this process can be influenced by factors such as catalyst type, reaction temperature, and hydrogen pressure. srce.hrrsc.org

Table 1: Hydrogenation of Succinic Acid Derivatives

| Reactant | Product | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| Maleic Acid | Succinic Acid | Pd/C | Formic acid as hydrogen source, aqueous phase | rsc.org |

| Succinic Acid | γ-hydroxybutyric acid (GHB) | Cu/CeO2 | 120°C, 600 psi H2 | srce.hr |

| Succinic Acid | Not specified | Rhenium on Carbon (Re/C) | Microwave-assisted thermolytic preparation of catalyst | rsc.org |

Transformations Involving Carboxylic Acid Functionalities (e.g., Acyl Chloride Formation)

The two carboxylic acid groups in this compound are key sites for a variety of chemical transformations. These functional groups can be converted into other functionalities, such as acyl chlorides, which are versatile intermediates in organic synthesis. The formation of acyl chlorides is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

While specific studies on the acyl chloride formation of this compound are not detailed in the provided results, the general reactivity of carboxylic acids is well-established. These transformations are fundamental in organic chemistry for the synthesis of esters, amides, and other derivatives. nih.gov

Table 2: General Reactions of Carboxylic Acids

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride | General Knowledge |

| Esterification | Alcohol, Acid Catalyst | Ester | google.com |

| Amide Formation | Amine | Amide | General Knowledge |

| Decarboxylative Conjugate Addition | Photoredox Catalyst, Visible Light | Michael Adduct | nih.gov |

Cyclic Imide Formation and Ring Closures (Contextual from Succinic Anhydride)

Cyclic imides, such as succinimides, can be synthesized from dicarboxylic acids or their anhydrides. In the context of this compound, a plausible pathway to a cyclic imide would first involve the formation of the corresponding succinic anhydride. This can be achieved through dehydration of the dicarboxylic acid, often by heating with a dehydrating agent like acetic anhydride.

Once the anhydride is formed, it can react with ammonia (B1221849) or a primary amine to yield a cyclic imide. nih.govdergipark.org.tr This reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by ring closure and elimination of a water molecule. nih.gov Cyclic imides are a significant class of compounds with various biological activities. nih.gov The synthesis of N-substituted succinimides can also be achieved through methods like the Mitsunobu reaction, involving the reaction of succinimide (B58015) with an alcohol. dergipark.org.tr

Table 3: Synthesis of Cyclic Imides from Succinic Anhydride

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Succinic anhydride, Glycinamide | Acetic anhydride, Anhydrous sodium acetate | Cyclic imide | nih.gov |

| Succinic anhydride, 2-Amino-benzylamine | Pyridine, Heat | Cyclic imide | nih.gov |

| Succinic anhydride, Amine | TaCl₅ (Lewis acid), Solvent-free | N-substituted succinimide | dergipark.org.tr |

| Succinimide, Alcohol | Triphenylphosphine, DIAD (Mitsunobu reaction) | N-substituted succinimide | dergipark.org.tr |

Structural Characterization and Spectroscopic Elucidation of 2 4 Methoxybenzylidene Succinic Acid

Crystallographic Analysis of 2-(4-Methoxybenzylidene)succinic Acid and Analogues

Crystallographic analysis is a cornerstone for the definitive determination of a molecule's three-dimensional structure. The following techniques are pivotal in elucidating the intricate structural details of crystalline solids.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction stands as the preeminent technique for the unambiguous determination of molecular structures. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays provide the necessary information to map the electron density within the crystal, thereby revealing the precise locations of each atom.

For this compound, an SC-XRD analysis would yield a wealth of information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: The exact three-dimensional arrangement of the atoms within the molecule, including bond lengths, bond angles, and torsion angles. This would reveal the planarity of the benzylidene group and the conformation of the succinic acid moiety.

A hypothetical data table for the crystallographic parameters of this compound is presented below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂O₅ |

| Formula Weight | 236.22 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available g/cm³ |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Beyond the individual molecule, SC-XRD data allows for a detailed examination of the supramolecular architecture, which is governed by non-covalent intermolecular interactions. For this compound, the key interactions would likely be:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that these groups would form robust hydrogen bonds, potentially leading to the formation of dimers or extended chains and networks within the crystal lattice.

π-π Stacking: The presence of the aromatic methoxybenzylidene group introduces the possibility of π-π stacking interactions between adjacent molecules, where the electron-rich aromatic rings align in a parallel or offset fashion.

A detailed analysis would quantify the geometries of these interactions, including donor-acceptor distances and angles for hydrogen bonds and inter-planar distances for π-π stacking.

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is colored according to the nature and proximity of intermolecular contacts.

For this compound, this analysis would provide:

A visual representation of the close contacts between neighboring molecules.

2D fingerprint plots that summarize the intermolecular contacts in a concise graphical format.

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide complementary information to crystallographic data and are essential for confirming the structure of a compound, particularly in the absence of single crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic proton, the methylene (B1212753) protons of the succinic acid moiety, and the methoxy (B1213986) group protons. The splitting patterns of these signals would provide valuable information about the connectivity of the protons.

¹³C NMR Spectroscopy: This technique provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom, including the carbonyl carbons of the carboxylic acid groups, the carbons of the aromatic ring, the vinylic carbons, the methylene carbon, and the methoxy carbon.

A table of predicted chemical shifts based on the structure is provided below.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | Data Not Available | Data Not Available |

| Vinylic CH | Data Not Available | Data Not Available |

| Methylene CH₂ | Data Not Available | Data Not Available |

| Methoxy CH₃ | Data Not Available | Data Not Available |

| Carboxylic Acid COOH | Data Not Available | Data Not Available |

| Aromatic C-O | Data Not Available | |

| Aromatic C-C | Data Not Available | |

| Vinylic C= | Data Not Available | |

| Carbonyl C=O | Data Not Available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption band corresponding to the carbonyl group of the carboxylic acids.

C=C stretch: Bands corresponding to the aromatic ring and the vinylic double bond.

C-O stretch: Absorptions associated with the ether linkage of the methoxy group and the C-O bonds of the carboxylic acids.

C-H stretch: Bands for the aromatic, vinylic, and aliphatic C-H bonds.

A table of expected IR absorption frequencies is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Data Not Available |

| C=O (Carboxylic Acid) | Data Not Available |

| C=C (Aromatic) | Data Not Available |

| C=C (Vinylic) | Data Not Available |

| C-O (Ether) | Data Not Available |

| C-H (Aromatic/Vinylic) | Data Not Available |

| C-H (Aliphatic) | Data Not Available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C12H12O5, the expected molecular weight is approximately 236.22 g/mol .

In a typical mass spectrum of this compound, the molecular ion peak [M]+• would be observed at m/z 236. The fragmentation of this compound is expected to occur at the bonds susceptible to cleavage, primarily influenced by the functional groups present: the carboxylic acids, the double bond, and the methoxybenzylidene group.

Key fragmentation pathways would likely involve:

Loss of a hydroxyl group (-OH): A peak at m/z 219, corresponding to the [M-17]+ ion, could be observed due to the cleavage of a C-OH bond from one of the carboxylic acid groups.

Loss of a carboxyl group (-COOH): A significant fragment at m/z 191, representing the [M-45]+ ion, would be expected from the loss of a carboxyl radical.

Cleavage of the succinic acid moiety: Fragmentation of the succinic acid part of the molecule could lead to various smaller ions. For instance, a fragment ion corresponding to the 4-methoxybenzylidene cation could be observed.

Fragmentation of the benzylidene group: The 4-methoxybenzyl group is stable and would likely produce a prominent peak at m/z 121, corresponding to the 4-methoxybenzyl cation ([C8H9O]+). Further fragmentation of this ion could also occur.

A hypothetical fragmentation pattern is summarized in the table below. The relative abundances are illustrative and would depend on the specific ionization technique and energy used.

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 236 | Molecular Ion | [C12H12O5]+• |

| 219 | [M - OH]+ | [C12H11O4]+ |

| 191 | [M - COOH]+ | [C11H11O3]+ |

| 121 | 4-Methoxybenzyl cation | [C8H9O]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The structure of this compound contains several chromophores that are expected to give rise to characteristic absorption bands.

The key chromophoric system in this molecule is the α,β-unsaturated dicarboxylic acid conjugated with the 4-methoxyphenyl (B3050149) group. This extended conjugated system is expected to result in strong absorption in the UV region. The primary electronic transitions anticipated are π → π* transitions, which are characteristic of conjugated systems. hnue.edu.vn

The benzene (B151609) ring of the 4-methoxyphenyl group has its own π → π* transitions. Substitution on the benzene ring, in this case with a methoxy group (an auxochrome) and the benzylidene succinic acid moiety, will shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and potentially increase the molar absorptivity (a hyperchromic effect). numberanalytics.com

For α,β-unsaturated carboxylic acids, the π → π* transition typically occurs in the range of 200-250 nm. However, the conjugation with the aromatic ring in this compound will extend the chromophore, leading to an absorption maximum at a longer wavelength, likely in the 280-320 nm range. A less intense n → π* transition, arising from the non-bonding electrons of the carbonyl oxygen atoms, may also be observed at a longer wavelength, but it is often obscured by the more intense π → π* band.

The expected electronic transitions and their approximate absorption maxima are detailed in the table below.

| Electronic Transition | Chromophore | Expected λmax (nm) | Relative Intensity |

| π → π | Conjugated system (C=C-C=O and aromatic ring) | ~280 - 320 | High |

| π → π | Aromatic ring | ~250 - 280 | Medium |

| n → π* | Carbonyl groups | ~300 - 340 | Low |

Computational and Theoretical Investigations of 2 4 Methoxybenzylidene Succinic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties by approximating the solutions to the Schrödinger equation. For 2-(4-Methoxybenzylidene)succinic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its fundamental chemical characteristics. mdpi.comnih.gov

The first step in computational analysis is geometry optimization, which identifies the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to the lowest energy on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the benzylidene group, the orientation of the methoxy (B1213986) and succinic acid moieties, and any steric hindrance that might influence its conformation. The resulting energetic profile provides the total energy of the optimized structure, a key indicator of its thermodynamic stability. nih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov Conversely, a large gap suggests high stability. nih.gov Analysis of the spatial distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attacks, respectively. In this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the electron-withdrawing succinic acid group, facilitating intramolecular charge transfer (ICT).

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) (eV) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP surface illustrates the electrostatic potential created by the molecule's electron density and nuclei. nih.govresearchgate.net Different colors on the map represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be around the oxygen atoms of the carboxyl and methoxy groups.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. These are typically found around the acidic hydrogen atoms of the carboxyl groups.

Green: Regions of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's polarity and is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding patterns, including lone pairs and bond orbitals, within a molecule. materialsciencejournal.orgjuniperpublishers.comq-chem.com This method is particularly effective for studying hyperconjugation and charge delocalization by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. materialsciencejournal.orgscirp.org

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. dergipark.org.tr These parameters, derived from DFT, provide a quantitative measure of stability and reactivity. nih.govresearchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors provide a comprehensive theoretical framework for predicting the reactivity of this compound.

| Parameter | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I+A)/2 | Electron attracting power |

| Chemical Hardness (η) | (I-A)/2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1/η | Measure of chemical reactivity |

| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons |

Simulations of Molecular Dynamics and Intermolecular Forces

While quantum chemical calculations typically model a molecule in isolation (in vacuo) or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in an explicit environment (e.g., surrounded by water molecules). rsc.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to:

Explore its conformational landscape, identifying the most populated shapes and the energy barriers between them.

Analyze the stability and dynamics of intermolecular hydrogen bonds, particularly the dimerization that can occur between the carboxylic acid groups.

Simulate its interaction with solvent molecules, providing insights into its solubility and hydration shell structure.

Study its potential binding modes and pathways within a biological target, such as an enzyme's active site. nih.gov

These simulations bridge the gap between the static picture from DFT and the dynamic behavior of the molecule in a realistic chemical or biological system.

Modeling of Noncovalent Interactions in Crystal Packing

The stability and structure of molecular crystals are dictated by a network of noncovalent interactions. nih.gov Computational modeling provides profound insights into these forces within the crystal lattice of this compound. The primary interactions governing the crystal packing are strong O-H···O hydrogen bonds that form between the carboxylic acid groups of adjacent molecules. This typically results in the formation of robust centrosymmetric dimers, a common and stabilizing structural motif known as a homosynthon in carboxylic acids. nih.gov

Theoretical Exploration of Disordered Structures and Stabilization

Crystalline materials can sometimes exhibit structural disorder, where molecules or parts of molecules occupy multiple positions within the lattice. Theoretical explorations can predict the likelihood and nature of such phenomena. For this compound, conformational flexibility, particularly around single bonds, could be a source of disorder. Computational methods can map the potential energy surface to identify different stable conformations and the energy barriers separating them. If multiple conformations have similar low energies, they might co-exist in the crystal, leading to disorder.

In some crystal structures, disorder can also arise from the arrangement of functional groups. For example, a nitro group in one molecule was found to be disordered over two orientations with different occupancy factors. nih.gov While not directly observed in this compound, this illustrates the types of disorder that theoretical models can explore. These computational analyses are crucial for understanding the thermodynamic balance between the enthalpic cost of introducing disorder and the resulting gain in entropy, which can stabilize such structures, particularly at higher temperatures.

Prediction of Physico-chemical Parameters via In Silico Methods (Excluding Prohibited Details)

In silico (computational) methods are invaluable for predicting the physicochemical properties of molecules, offering a rapid and cost-effective way to assess their potential as drug candidates or for other applications. nih.govnih.gov

Molecular Descriptors and Drug-Likeness (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. tiu.edu.iq The most well-known guideline for this is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. drugbank.comnih.gov An orally active drug is predicted to have no more than one violation of these rules. tiu.edu.iq

An in silico study of various 2-(substituted benzylidene)succinic acids, including the 4-methoxy derivative, revealed that these compounds generally adhere to Lipinski's Rule of Five, indicating promising drug-like properties. semanticscholar.orgresearchgate.net The calculated parameters for this compound are consistent with these findings.

| Molecular Descriptor | Value | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 236.22 g/mol | < 500 Da | Yes |

| Octanol-Water Partition Coefficient (logP) | ~1.8 - 2.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

Topological Polar Surface Area (TPSA) and Absorption Predictions

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (primarily oxygen and nitrogen) and is a strong predictor of a drug's transport properties, such as absorption and ability to cross cell membranes. wikipedia.orgnih.govopeneducationalberta.ca

Molecules with a TPSA greater than 140 Ų tend to exhibit poor permeation through cell membranes. wikipedia.org Conversely, for a molecule to penetrate the blood-brain barrier and act on the central nervous system, a TPSA of less than 90 Ų is generally required. wikipedia.orgresearchgate.net A study on benzylidenesuccinic acids reported TPSA values between 74.60 and 115.05 Ų. semanticscholar.org Based on these values, the compounds were predicted to have good intestinal absorption, calculated to be in the range of 69% to 83%. semanticscholar.org The TPSA for the parent compound, benzylidenesuccinic acid, is 74.60 Ų, and the addition of a methoxy group would result in a slightly higher value, but still well within the range for good absorption.

| Parameter | Predicted Value/Range | General Guideline for Good Absorption |

|---|---|---|

| TPSA | ~83.89 Ų | < 140 Ų |

| Predicted Intestinal Absorption (%ABS) | High | - |

| Blood-Brain Barrier Penetration | Likely | TPSA < 90 Ų |

In Vitro Biological Activity and Mechanistic Studies of 2 4 Methoxybenzylidene Succinic Acid Derivatives

Enzyme Inhibition and Receptor Binding Studies

Computational, or in silico, studies have been instrumental in predicting the biological potential of 2-(substituted benzylidene)succinic acid derivatives. These analyses suggest a broad spectrum of activity, indicating that these compounds may function as ligands for nuclear receptors, G-protein coupled receptors (GPCRs), and ion channels, as well as act as enzyme inhibitors. researchgate.netijpsdronline.com Such predictions provide a roadmap for targeted in vitro testing to validate these potential therapeutic applications.

Investigation as Nuclear Receptor Ligands (e.g., PPARγ agonists for related thiazolidines)

In silico bioactivity assessments have predicted that 2-(substituted benzylidene)succinic acid derivatives are likely to be active as nuclear receptor ligands. ijpsdronline.comsemanticscholar.org Nuclear receptors are a critical family of ligand-activated transcription factors that regulate a host of physiological processes, making them significant drug targets. nih.gov

One of the most studied nuclear receptors in the context of metabolic disease is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). plos.org PPARγ is a key regulator of adipocyte differentiation, insulin (B600854) sensitivity, and glucose metabolism. nih.govmdpi.com Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. nih.gov The typical structure of a PPARγ agonist includes a polar, acidic head group that forms hydrogen bonds within the receptor's ligand-binding domain, a hydrophobic tail, and a linker. nih.gov The 2-(4-Methoxybenzylidene)succinic acid scaffold possesses features, such as a carboxylic acid head and a substituted phenyl ring, that are analogous to known PPARγ agonists, supporting the computational predictions of their potential interaction with this class of receptors.

Analysis as Enzyme Inhibitors (e.g., Renin Inhibitors, other enzymes)

Computational models predict that 2-(substituted benzylidene)succinic acid derivatives have the potential to act as enzyme inhibitors. ijpsdronline.comsemanticscholar.org This prediction is supported by the documented use of these compounds as scaffolds in the synthesis of specific enzyme inhibitors, most notably for renin. researchgate.netijpsdronline.com

Renin is a critical enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), a cascade essential for blood pressure regulation. nih.govnih.gov By converting angiotensinogen (B3276523) to angiotensin I, renin initiates a process that ultimately leads to vasoconstriction and fluid retention. nih.gov Direct renin inhibitors, such as Aliskiren, block this initial step, offering a powerful mechanism for controlling hypertension. nih.govmdpi.com The utility of the 2-(substituted benzylidene)succinic acid framework as a precursor for renin inhibitors highlights its structural suitability for fitting into the active site of this enzyme. researchgate.netijpsdronline.com

Modulation of G-Protein Coupled Receptors (GPCRs)

The potential for 2-(substituted benzylidene)succinic acid derivatives to act as ligands for G-Protein Coupled Receptors (GPCRs) has been identified through in silico bioactivity scoring. researchgate.netsemanticscholar.org GPCRs constitute the largest family of cell surface receptors and are the targets for a significant percentage of modern pharmaceuticals. nih.gov They are integral to signaling pathways that govern a vast array of physiological functions. nih.gov

GPCR activity can be modulated by ligands that bind to the primary (orthosteric) site or to a secondary (allosteric) site. nih.gov Allosteric modulators are of particular therapeutic interest as they can fine-tune the receptor's response to its endogenous ligand, offering a more nuanced approach to treatment. youtube.com The prediction that benzylidene-succinic acid derivatives may act as GPCR ligands suggests they could be promising candidates for developing novel modulators for this important receptor class.

Ion Channel Modulation Capabilities

Computational studies have also indicated that 2-(substituted benzylidene)succinic acid derivatives are potential modulators of ion channels. researchgate.netijpsdronline.com Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, a process fundamental to cellular excitability and signaling. nih.gov Their dysfunction is linked to a variety of diseases known as channelopathies, making them important therapeutic targets. google.com

Compounds can modulate ion channel activity in several ways, including blocking the channel pore or altering the gating mechanism that opens and closes the channel. nih.gov For instance, Acid-Sensing Ion Channels (ASICs), which are implicated in pain and neurological disorders, can be modulated by various small molecules. nih.govmdpi.com The predicted interaction of benzylidene-succinic acid derivatives with ion channels suggests a potential role in therapeutic areas where precise control of ion flow is beneficial. mdpi.com

Table 1: Predicted In Silico Bioactivity Scores for 2-(Substituted Benzylidene)succinic Acid Derivatives Bioactivity score > 0.00 suggests probable activity, scores between -0.50 and 0.00 indicate moderate activity, and scores < -0.50 suggest inactivity.

Cellular Pathway Modulation

Beyond direct interaction with specific proteins, small molecules can exert their effects by modulating complex cellular pathways. One of the most critical pathways in cancer therapeutics is the induction of apoptosis, or programmed cell death.

Mechanisms of Apoptosis Induction (e.g., BH3 domain binding for related compounds)

Recent studies have demonstrated that succinic acid and its derivatives can exhibit anticancer activity by inducing apoptosis. nih.govresearchgate.netproquest.com For example, succinic acid has been shown to reduce cell viability and induce apoptosis in renal cancer cell lines. nih.govresearchgate.net A related compound, α-hydroxy succinamic acid, was found to have antiproliferative effects on a head and neck cancer cell line by upregulating pro-apoptotic genes such as p53 and Bax, and downregulating the anti-apoptotic gene survivin. nih.gov

A key mechanism for initiating apoptosis involves the B-cell lymphoma 2 (BCL-2) family of proteins, which includes both pro-survival and pro-apoptotic members. nih.gov The balance between these proteins dictates a cell's fate. Pro-survival proteins like BCL-2, BCL-XL, and MCL-1 prevent apoptosis by sequestering pro-apoptotic proteins. researchgate.net A class of small molecules known as "BH3 mimetics" functions by mimicking the action of native BH3-only proteins, which are natural antagonists of the pro-survival BCL-2 family. nih.govmdpi.com By binding to the hydrophobic groove of pro-survival proteins, BH3 mimetics displace pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death. researchgate.net While direct evidence linking this compound to BH3 mimetic activity is not yet established, the observed pro-apoptotic effects of related succinic acid derivatives suggest that investigating their potential to modulate the BCL-2 protein family could be a valuable avenue for future research. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Anti-inflammatory Mechanisms (e.g., suppression of inflammatory responses)

Derivatives of succinic acid have been identified for their potential immunomodulatory and anti-inflammatory properties. mdpi.com Research into compounds with similar structural motifs, such as benzoic and cinnamic acid derivatives, reveals mechanisms that may be relevant. For instance, certain acetophenones and flavones have demonstrated potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils, key events in the inflammatory cascade. nih.gov The anti-inflammatory action of some synthetic compounds is linked to the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov Specifically, 4-Methoxycinnamic acid (MCA), a structurally related compound, has been shown to exert anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, IL-6, and iNOS. nih.gov This effect is associated with the Mincle signal pathway, a key regulator of the innate immune response. nih.gov

Antioxidant Activities and Mitigation of Oxidative Stress

Oxidative stress is a key factor in the pathophysiology of numerous diseases. researchgate.net Compounds containing a 2-methoxyphenol moiety, a core structure in this compound, have been evaluated for their antioxidant properties using various assays, including 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC). researchgate.net

Derivatives of cinnamic acid, which also share structural similarities, have shown considerable radical scavenging and antioxidant capabilities. nih.gov These activities are often assessed by their ability to inhibit lipid peroxidation and interact with stable free radicals like DPPH. nih.govnih.gov For example, one study on a cinnamic acid derivative, N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7), demonstrated its capacity to mitigate oxidative hepatic injury by reversing the depletion of glutathione (B108866) (GSH) and catalase activity while reducing malondialdehyde (MDA) levels. mdpi.com The antioxidant potential of phenolic acids is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. mdpi.com

Inhibition of Cell Adhesion and Osteogenic Differentiation (Contextual from Succinic Acid)

The influence of succinic acid-based materials on cellular processes is an area of active research. Studies have shown that the chemical functionality and hydrophilicity of succinic acid-based polyesters play an important role in cell adhesion. researchgate.net These biomaterials can be designed to intrinsically influence cellular interactions, which is particularly relevant in the context of medical devices and tissue regeneration. researchgate.net

The process of osteogenic differentiation, where stem cells develop into bone cells, is regulated by complex signaling pathways, including the ERK signaling pathway. researchgate.net While direct studies on this compound are limited, research on other flavonoids has shown they can regulate osteogenesis. For instance, the flavonoid fisetin (B1672732) was found to inhibit the proliferation, migration, and osteogenic differentiation of mesenchymal stem cells (MSCs) and osteoblast-like cells. mdpi.com This inhibition was linked to the reduction of Yes-associated protein (YAP) activity, which in turn downregulates osteogenic genes. mdpi.com

Antimicrobial and Antitumor Activity Assessments (In Vitro Mechanistic Insights)

Evaluation of Antibacterial and Antifungal Mechanisms

Derivatives of this compound have shown notable antimicrobial properties. For example, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide has demonstrated activity against Bacillus subtilis and Escherichia coli. researchgate.net Fatty acid amides incorporating a 4-methoxybenzyl group have also been synthesized and evaluated as antimicrobial agents, showing efficacy against bacteria and fungi. nih.gov

The mechanisms underlying these antimicrobial actions are multifaceted. Structurally similar compounds like 4-Methoxycinnamic acid (MCA) exert their antifungal effects by disrupting the fungal cell wall and altering the permeability of the cell membrane. nih.gov Other synthetic amides are thought to act by binding to ergosterol, a critical component of the fungal plasma membrane, thereby compromising its integrity. scielo.br A broader view of antifungal agents reveals various targets, including the inhibition of β-(1,3)-glucan synthase, an enzyme essential for cell wall biosynthesis. nih.gov For antibacterial action, structure-activity relationship (SAR) studies of 2-benzylidene derivatives suggest that the presence and position of certain substituents on the aryl ring, such as nitro and halogen groups, are crucial for significant activity against resistant pathogens like MRSA. nih.gov

| Compound Type | Microorganism | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | Antibacterial activity (MIC = 31.3 ppm) | researchgate.net |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | Antibacterial activity (MIC = 500 ppm) | researchgate.net |

| 4-Methoxycinnamic acid (MCA) | Aspergillus fumigatus | Inhibits fungal cell wall synthesis, alters membrane permeability | nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA | Antibacterial activity (MIC = 2 μg/mL) | nih.gov |

| Fatty acid derived 4-methoxybenzylamides | Bacteria and Fungi | Inhibition zone and MIC values determined | nih.gov |

In Vitro Anticancer Activity against Cell Lines (e.g., MCF-7, HepG2, HCT-116, PC-3)

Numerous studies have evaluated the in vitro cytotoxic activity of compounds structurally related to this compound against various human cancer cell lines. Derivatives have shown promising results, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50).

For instance, certain succinic acid derivatives of natural products have exhibited higher cytotoxic activity on cell lines such as A-549 (lung) and BGC-823 (gastric) compared to the parent compound, while showing lower toxicity in normal cells. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been tested against a panel of cancer cell lines, including HepG-2 (hepatic), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast), with some compounds showing greater potency than the standard chemotherapy drug doxorubicin. researchgate.netekb.eg Similarly, various benzimidazole (B57391) derivatives have demonstrated moderate to high cytotoxic activity against MCF-7 and HCT-116 cell lines. waocp.org

| Compound Class | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivative (Cpd 39) | HepG-2 | 0.3 | ekb.eg |

| Pyrido[2,3-d]pyrimidine derivative (Cpd 39) | PC-3 | 6.6 | ekb.eg |

| Pyrido[2,3-d]pyrimidine derivative (Cpd 39) | HCT-116 | 7.0 | ekb.eg |

| Indolyl-pyrimidine hybrid (Cpd 60) | MCF-7 | 5.1 | ekb.eg |

| Indolyl-pyrimidine hybrid (Cpd 60) | HepG2 | 5.02 | ekb.eg |

| Indolyl-pyrimidine hybrid (Cpd 60) | HCT-116 | 6.6 | ekb.eg |

| Benzimidazole derivative (Cpd 4) | MCF-7 | 8.86 µg/mL | waocp.org |

| Benzimidazole derivative (Cpd 2) | HCT-116 | 16.18 µg/mL | waocp.org |

Mechanistic Investigations into Cytotoxic Action (e.g., ROS generation, apoptosis pathways)

The cytotoxic effects of benzylidene derivatives and related flavonoids are often mediated by the induction of oxidative stress and the activation of programmed cell death, or apoptosis. A common mechanism involves the elevated generation of intracellular reactive oxygen species (ROS). waocp.orgnih.gov This increase in ROS can disrupt cellular homeostasis and trigger apoptotic pathways.

Studies on butein, a bioactive flavonoid, show that it induces apoptosis in cancer cells by increasing ROS levels, which leads to a reduction in the Bcl-2/Bax ratio. nih.gov This ratio is critical for regulating apoptosis, and its alteration favors a pro-apoptotic state, triggering the cleavage of pro-caspase 3 and poly-(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.gov Similarly, certain pyrazole (B372694) derivatives have been found to provoke apoptosis in triple-negative breast cancer cells through ROS production and the activation of caspase 3. waocp.org The source of this ROS generation can be linked to mitochondrial dysfunction. mdpi.com The release of cytochrome c from the mitochondria into the cytosol is a key step in initiating the intrinsic apoptotic pathway. mdpi.com Furthermore, some compounds can induce apoptosis and cell cycle arrest by activating endoplasmic reticulum (ER) stress-dependent ROS generation. nih.gov

Chemical Reactivity and Complexation Chemistry of 2 4 Methoxybenzylidene Succinic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid System

The chemical reactivity of 2-(4-methoxybenzylidene)succinic acid is largely dictated by the α,β-unsaturated carboxylic acid moiety. This system is characterized by a carbon-carbon double bond conjugated with a carboxylic acid group, which makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction, often referred to as a Michael addition.

Nucleophilic Addition:

The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon atom electron-deficient. This electronic arrangement facilitates the addition of a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product.

Common nucleophiles that can participate in such reactions include:

Organometallic reagents: Grignard reagents and organocuprates can add to the β-position.

Enolates: Enolates derived from ketones, esters, and other carbonyl compounds are effective nucleophiles in Michael additions.

Amines and Thiols: Primary and secondary amines, as well as thiols, can readily undergo conjugate addition.

The reactivity of the α,β-unsaturated system in this compound is influenced by both steric and electronic factors. The presence of the bulky 4-methoxybenzylidene group may sterically hinder the approach of some nucleophiles. Electronically, the methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can slightly reduce the electrophilicity of the β-carbon compared to an unsubstituted benzylidene group.

Cycloaddition Reactions:

The carbon-carbon double bond in the α,β-unsaturated system can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the α,β-unsaturated carboxylic acid acts as the dienophile, reacting with a conjugated diene. The reaction is typically facilitated by the presence of electron-withdrawing groups on the dienophile, such as the carboxylic acid groups in this compound. The stereochemistry of the resulting cyclohexene (B86901) derivative is well-defined, making the Diels-Alder reaction a powerful tool in organic synthesis. The general reactivity for such reactions is influenced by the electronic nature of both the diene and the dienophile.

Chelate Complex Formation with Metal Ions

The two carboxylic acid groups of this compound provide excellent sites for coordination with metal ions, leading to the formation of chelate complexes. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a stable ring structure.

The carboxylate groups can coordinate to metal ions in several modes:

Monodentate: One oxygen atom of the carboxylate group coordinates to the metal center.

Bidentate chelating: Both oxygen atoms of the same carboxylate group coordinate to the same metal center, forming a four-membered ring.

Bidentate bridging: Each oxygen atom of the carboxylate group coordinates to a different metal center, linking metal ions into a larger assembly.

The specific coordination mode depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the pH of the solution (which determines the protonation state of the carboxylic acid groups), and the presence of other competing ligands.

The formation of stable chelate complexes with various metal ions is a characteristic feature of dicarboxylic acids. This property is exploited in the formation of coordination polymers and metal-organic frameworks (MOFs). While specific studies on the complexation of this compound with a wide range of metal ions are not extensively documented in publicly available literature, the underlying principles of dicarboxylic acid coordination chemistry suggest its potential to form stable complexes with a variety of metal ions.

| Metal Ion | Potential Coordination Mode | Potential Complex Structure |

|---|---|---|

| Cu(II) | Bidentate chelating/bridging | Monomeric or polymeric complexes |

| Zn(II) | Bidentate chelating/bridging | Coordination polymers |

| Fe(III) | Bidentate chelating/bridging | Stable chelate complexes |

| Lanthanides | Bidentate bridging | Metal-Organic Frameworks (MOFs) |

Role as an Intermediate in Multi-step Organic Transformations

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the realm of natural product synthesis and medicinal chemistry. Its synthetic utility stems from the versatile reactivity of its functional groups.

A primary route to this compound and its esters is the Stobbe condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone (in this case, p-anisaldehyde) with a succinic ester (such as diethyl succinate). The reaction proceeds through a γ-lactone intermediate to yield the alkylidenesuccinic acid or its corresponding ester.

Once formed, this compound can be transformed into a variety of other compounds. For instance, the double bond can be reduced, and the carboxylic acid groups can be converted to other functional groups such as esters, amides, or alcohols. These transformations open up pathways to a diverse range of molecular architectures.

Notably, substituted benzylidenesuccinic acids have been identified as key precursors in the synthesis of biologically active compounds, including:

Lignans (B1203133): A class of natural products with a wide range of biological activities, including anticancer and antioxidant properties. The core structure of many lignans can be accessed through intermediates derived from arylidenesuccinic acids.

Lignanamides: Amide derivatives of lignans, which also exhibit interesting pharmacological profiles.

Renin Inhibitors: A class of drugs used to treat hypertension. The structural framework of some renin inhibitors can be constructed using substituted succinic acid derivatives as starting materials.

The following table provides a hypothetical overview of potential synthetic transformations of this compound:

| Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 2-(4-Methoxybenzyl)succinic acid | Precursor for saturated derivatives |

| Esterification | Alcohol, Acid catalyst | Diester derivative | Intermediate for further functionalization |

| Amidation | Amine, Coupling agent | Diamide derivative | Synthesis of lignanamides |

| Cyclization | Dehydrating agent (e.g., Ac₂O) | Anhydride (B1165640) derivative | Intermediate for ring-opening reactions |

The strategic use of this compound as a building block allows for the efficient construction of complex molecular scaffolds, highlighting its importance in synthetic organic chemistry.

Advanced Applications and Future Research Directions

Utilization in the Synthesis of Pharmaceutical Precursors

2-(4-Methoxybenzylidene)succinic acid and its related structures, known as substituted phenylitaconic acids, serve as valuable intermediates in the synthesis of complex pharmaceutical molecules. semanticscholar.org Research has highlighted their role in the creation of lignans (B1203133), lignanamides, and renin inhibitors, compounds with known therapeutic properties. semanticscholar.org The inherent bioactivity of the succinic acid scaffold, combined with the specific functionalities introduced by the methoxybenzylidene group, makes it a prime candidate for drug discovery and development.

The versatility of this compound allows it to be a starting point for creating a diverse range of derivatives with potential therapeutic applications, including anti-inflammatory and analgesic agents. The succinic acid backbone is a key component in various biological processes, and its derivatives are often explored for their potential to modulate these pathways.

| Precursor Application | Target Compound Class | Potential Therapeutic Area |

| Synthesis Intermediate | Lignans, Lignanamides | Various, including anticancer |

| Synthesis Intermediate | Renin Inhibitors | Hypertension |

| Scaffold for Derivatization | Novel Anti-inflammatory Agents | Inflammation |

| Scaffold for Derivatization | Novel Analgesic Drugs | Pain Management |

Potential in Materials Science, e.g., Biodegradable Polymers (Contextual from Succinic Acid)

In the realm of materials science, the potential of this compound is notable, particularly when viewed in the context of its parent molecule, succinic acid. Succinic acid is a key bio-based monomer used in the production of biodegradable polymers. researchgate.netnih.gov It serves as a foundational chemical for creating a new generation of sustainable plastics. bohrium.comfraunhofer.de

One of the most prominent polymers derived from succinic acid is Poly(butylene succinate) (PBS). nih.govwikipedia.org PBS is a biodegradable aliphatic polyester (B1180765) with mechanical properties comparable to widely used plastics like polypropylene. wikipedia.orgeuroplas.com.vn Its applications are extensive, ranging from packaging films and compostable bags to agricultural uses and disposable medical articles. wikipedia.orgeuroplas.com.vn

Given this context, this compound offers intriguing possibilities for modifying and enhancing such polymers. The introduction of the methoxybenzylidene group into a polymer backbone could impart specific properties, such as improved thermal stability, altered mechanical characteristics, or enhanced UV resistance. europlas.com.vn This makes it a valuable compound for creating specialized biodegradable materials for advanced applications. will-co.euutwente.nl

Properties of Poly(butylene succinate) (PBS)

Biodegradability: Decomposes in natural environments. europlas.com.vn

Melt Processability: Can be processed using conventional industrial techniques. nih.gov

Thermal Properties: Good thermal stability with a melting point around 115°C. nih.gov

Chemical Resistance: Shows resistance to various chemicals. nih.goveuroplas.com.vn

Exploration of Nonlinear Optical (NLO) Properties

The molecular architecture of this compound suggests its potential as a nonlinear optical (NLO) material. Organic molecules with significant NLO properties are crucial for the development of advanced technologies in optoelectronics and photonics. nasa.govrsc.org The key features for NLO activity are typically a π-conjugated system that connects an electron-donating group with an electron-accepting group.

In this compound, the methoxy (B1213986) group (-OCH₃) on the phenyl ring acts as an electron donor, while the dicarboxylic acid groups of the succinic acid moiety can function as electron acceptors. These groups are linked by the benzylidene π-bridge, creating a classic donor-π-acceptor (D-π-A) framework. This intramolecular charge transfer is a fundamental requirement for second and third-order NLO activity. nih.govnih.gov

While direct experimental data on the NLO properties of this specific compound are not widely available, theoretical studies on structurally similar organic molecules confirm that such arrangements lead to significant NLO responses. researchgate.netresearchgate.net Research on succinic acid itself has also shown that it can contribute to the NLO properties of materials. chalcogen.ro Further investigation through computational modeling and experimental techniques like Z-scan could quantify the NLO susceptibility of this compound and its derivatives, paving the way for their use in optical devices. researchgate.netmdpi.com

Design and Synthesis of Novel Derivatives for Specific Biological Targets

The rational design and synthesis of novel derivatives based on the this compound scaffold is a promising avenue for discovering compounds with targeted biological activity. By modifying the core structure, researchers can fine-tune its properties to interact with specific biological targets like enzymes or receptors.

A key area of interest is the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs). biorxiv.org SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition can have potent effects, particularly in the development of fungicides. acs.orgnih.gov The succinic acid core of the molecule makes it a logical starting point for creating new SDHIs. By synthesizing derivatives with different substituents on the phenyl ring or modifications to the carboxylic acid groups, it is possible to optimize the binding affinity and selectivity for the target enzyme in various pathogens. mdpi.comacs.org

In silico studies have been conducted on various 2-(substituted benzylidene)succinic acids to predict their bioactivity. semanticscholar.orgresearchgate.net These computational models suggest that such compounds could be active as nuclear receptor ligands, enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators, highlighting the broad potential for therapeutic applications. semanticscholar.orgresearchgate.net

Examples of Targeted Derivative Design

Fungicides: Designing derivatives to inhibit succinate dehydrogenase (SDH) in pathogenic fungi. acs.orgnih.govmdpi.com

Anti-inflammatory Agents: Modifying the structure to target enzymes involved in the inflammatory cascade. semanticscholar.org

Anticancer Agents: Creating analogs that interfere with metabolic pathways in cancer cells. biointerfaceresearch.com

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches is accelerating the discovery and optimization of molecules like this compound. bonviewpress.com In silico techniques, such as Density Functional Theory (DFT) and molecular docking, provide powerful tools for predicting molecular properties and biological activity before undertaking costly and time-consuming laboratory synthesis. ppor.azresearchgate.netresearcher.life

For instance, computational studies on 2-(substituted benzylidene)succinic acids have been used to calculate molecular properties, assess drug-likeness based on parameters like Lipinski's rule of five, and predict bioactivity scores for various targets. semanticscholar.orgresearchgate.net These studies help prioritize which derivatives are most likely to succeed, guiding synthetic efforts in a more efficient manner. nih.gov

Following computational design, experimental validation is crucial. Synthesis of the prioritized compounds allows for the confirmation of their structure and the evaluation of their actual properties. nih.govresearchgate.net This iterative cycle of computational prediction followed by experimental verification is a cornerstone of modern rational design. It has been successfully applied to study the crystal structures of succinate salts, understand intermolecular interactions, and model bioreactor systems for succinic acid production. nih.govrsc.org This integrated approach is essential for rationally designing new derivatives for specific applications in medicine and materials science. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.